![molecular formula C8H6N2 B14336030 1H-2,7-Methanocyclopenta[b]pyrazine CAS No. 98679-27-7](/img/structure/B14336030.png)
1H-2,7-Methanocyclopenta[b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-2,7-Methanocyclopenta[b]pyrazine is a nitrogen-containing heterocyclic compound that features a fused ring structure comprising a cyclopentane ring and a pyrazine ring. This compound is part of a broader class of heterocycles known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-2,7-Methanocyclopenta[b]pyrazine typically involves cyclization reactions. One common method is the cycloaddition of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentadiene with diazomethane can yield the desired compound through a [3+2] cycloaddition mechanism .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic processes or continuous flow synthesis. These methods ensure higher yields and purity, making the compound suitable for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-2,7-Methanocyclopenta[b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1H-2,7-Methanocyclopenta[b]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a scaffold for drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1H-2,7-Methanocyclopenta[b]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, thereby modulating various signaling pathways. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Pyrrolopyrazine: Another nitrogen-containing heterocycle with similar biological activities.
Thiazolopyrazine: Features a fused ring structure with sulfur and nitrogen atoms.
Pyridopyrazine: Contains a pyridine ring fused with a pyrazine ring.
Uniqueness: 1H-2,7-Methanocyclopenta[b]pyrazine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its fused cyclopentane and pyrazine rings provide a rigid framework that can interact with various biological targets, making it a valuable scaffold in drug discovery .
Eigenschaften
CAS-Nummer |
98679-27-7 |
|---|---|
Molekularformel |
C8H6N2 |
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
3,9-diazatricyclo[5.2.1.04,8]deca-1,3,5,7-tetraene |
InChI |
InChI=1S/C8H6N2/c1-2-7-8-5(1)3-6(10-8)4-9-7/h1-2,4,10H,3H2 |
InChI-Schlüssel |
HJNSLOATMNQUGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C3C(=NC=C1N3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


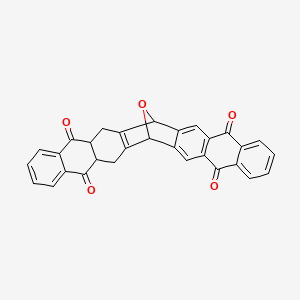
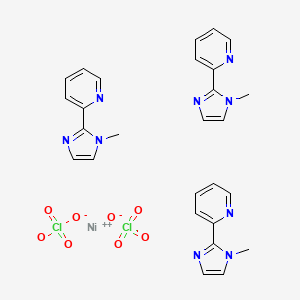
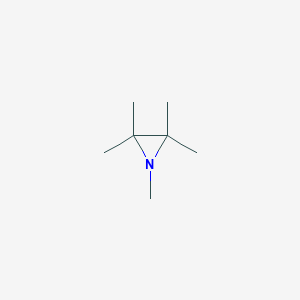
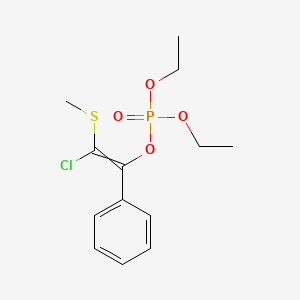
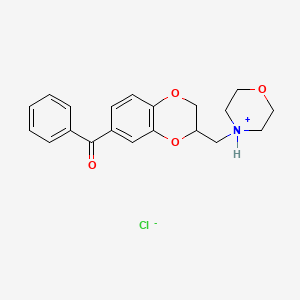
![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)
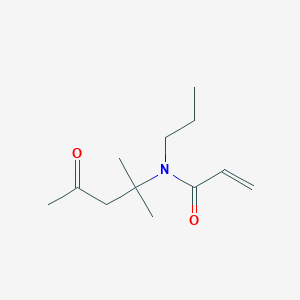
![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)

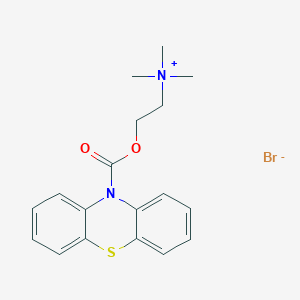
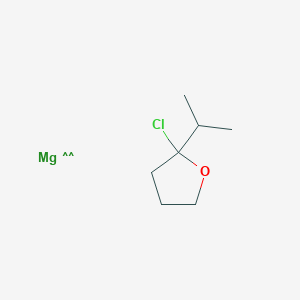

![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)

